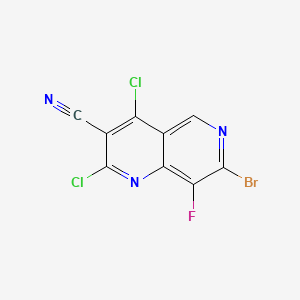
7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique combination of bromine, chlorine, and fluorine substituents, exhibits significant potential in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of Halogen Substituents: The bromine, chlorine, and fluorine substituents are introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), chlorination using chlorine gas or thionyl chloride, and fluorination using fluorine gas or a fluorinating agent like Selectfluor.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine, chlorine, and fluorine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.
Electrophilic Substitution: Bromine, chlorine, fluorine, and other electrophiles.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and antiviral activities.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Agricultural Chemistry: It is used in the synthesis of agrochemicals with herbicidal and pesticidal activities.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,4-dichloro-8-fluoroquinazoline: Similar in structure but with a quinazoline core instead of a naphthyridine core.
7-Bromo-2,6-dichloro-8-fluoro-4(3H)-quinazolinone: Another quinazoline derivative with different substitution patterns.
Uniqueness
7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile is unique due to its specific combination of halogen substituents and the presence of a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C9HBrCl2FN3 |
|---|---|
Peso molecular |
320.93 g/mol |
Nombre IUPAC |
7-bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9HBrCl2FN3/c10-8-6(13)7-4(2-15-8)5(11)3(1-14)9(12)16-7/h2H |
Clave InChI |
DKMXUBKKPRBTNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=N1)Br)F)N=C(C(=C2Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)

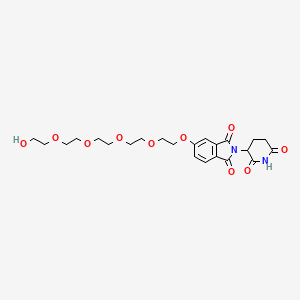

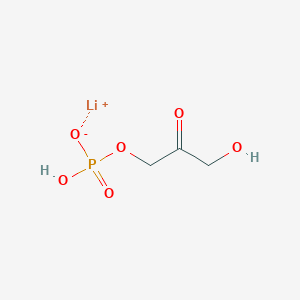
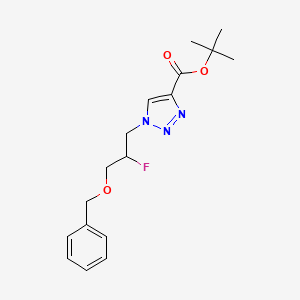
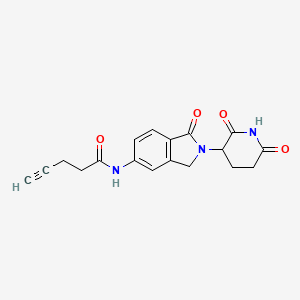
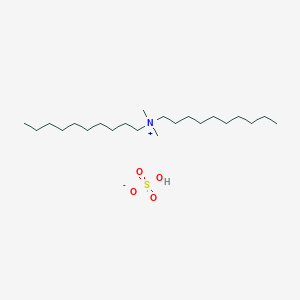
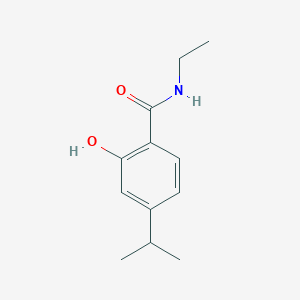
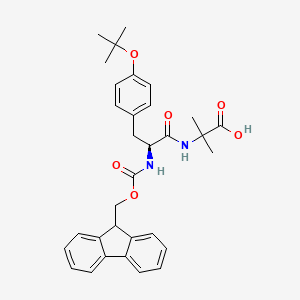
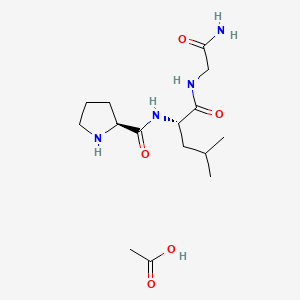

![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)

